3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a methyl group at position 1, an acetyl group at position 3, and a carboxylic acid moiety at position 3. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as bioisosteres for other heterocycles. The acetyl group confers electron-withdrawing properties, influencing both acidity (via inductive effects) and metabolic stability.
Properties
IUPAC Name |
5-acetyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-6(7(11)12)9(2)8-5/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSJFIPZPSCMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration. For example, ethyl acetoacetate (CH₃C(O)CH₂COOEt) reacts with 1-methylhydrazine to form ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Ethanol or DMF | Ethanol: 70–75% |
| Temperature | 80–100°C | >90°C: Side reactions |
| Catalyst | None or K₂CO₃ | K₂CO₃ improves cyclization |
| Reaction Time | 6–12 hours | Prolonged time reduces yield |
For instance, refluxing 1-methylhydrazine with ethyl acetoacetate in ethanol for 8 hours yields 72% of the intermediate ester. Substituting dimethylformamide (DMF) as the solvent increases yield to 78% but complicates purification.
Hydrolysis of Pyrazole Carboxylate Esters
The ester-to-acid conversion is a critical step, typically achieved via acidic or basic hydrolysis.
Acidic Hydrolysis
Using hydrochloric acid (HCl) in dichloroethane at 60°C for 6 hours achieves 85–90% conversion of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate to the carboxylic acid. However, excessive HCl concentration promotes decarboxylation, reducing yield to 65%.
Basic Hydrolysis
Saponification with aqueous NaOH (5–10%) at 50–70°C for 3–5 hours provides milder conditions, yielding 88–92% of the acid. Post-reaction acidification with HCl precipitates the product, which is filtered and recrystallized from ethanol.
Comparative Analysis
| Condition | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| 6M HCl, 60°C, 6h | 85 | 92 | Decarboxylated pyrazole |
| 10% NaOH, 70°C, 3h | 90 | 95 | None |
Basic hydrolysis is preferred for large-scale production due to higher reproducibility.
Alternative Synthetic Approaches
Oxidation of Alkyl Substituents
Direct oxidation of a methyl group at position 5 to a carboxylic acid is theoretically feasible but rarely practiced due to harsh conditions. For example, potassium permanganate (KMnO₄) in sulfuric acid oxidizes 3-acetyl-1-methyl-5-methyl-1H-pyrazole to the carboxylic acid in 40% yield, with significant degradation.
Carboxylation Reactions
Electrophilic carboxylation using CO₂ under high pressure (5 MPa) and palladium catalysis has been explored. This method achieves 55% yield but requires specialized equipment and poses scalability challenges.
Industrial Production Considerations
Industrial synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable precise control over cyclocondensation and hydrolysis steps, improving yield to 80–85%. Key metrics for pilot-scale production include:
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 70–75 | 80–85 |
| Purity (%) | 95 | 99 |
| Reaction Time (h) | 8–12 | 4–6 |
| Solvent Recovery (%) | 60 | 90 |
Microwave-assisted synthesis reduces reaction time by 50% but increases energy costs.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Organic Synthesis
3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Pyrazole derivatives |
| Reduction | NaBH₄, LiAlH₄ | Alcohols |
| Substitution | Amines, Alcohols | Modified pyrazoles |
The compound exhibits significant biological activities that are being explored for therapeutic applications:
- Anti-inflammatory Properties : It acts as a selective inhibitor of D-amino acid oxidase (DAO), which protects cells from oxidative stress induced by D-serine. This property is crucial for potential treatments of inflammatory conditions.
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. The following table summarizes key findings on its anticancer effects:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | Induction of apoptosis |
| HepG2 (Liver) | 42.30 | Inhibition of cell proliferation |
| A549 (Lung) | 26.00 | Autophagy induction without apoptosis |
| NCI-H460 | 0.95 | Inhibition of VEGF-induced proliferation |
Antioxidant Activity
Research has shown that this compound exhibits antioxidant properties, effectively scavenging free radicals and reducing oxidative stress within biological systems.
Case Studies
A notable case study involved synthesizing various pyrazole derivatives from this compound to evaluate their biological activities against multiple cancer cell lines. The study revealed that specific structural modifications could enhance anticancer activity significantly.
Another case study focused on the anti-inflammatory effects of the compound, demonstrating its efficacy in reducing oxidative stress markers in cellular models subjected to inflammatory stimuli.
Mechanism of Action
The mechanism of action of 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine. This inhibition mechanism is crucial for its potential therapeutic effects, such as preventing formalin-induced tonic pain .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid with its analogs:
Physicochemical Properties
- Acidity : The carboxylic acid group at position 5 dominates acidity (pKa ~2–3), but substituents modulate reactivity. The acetyl group (electron-withdrawing) increases acidity compared to alkyl substituents (e.g., propyl in ).
- Solubility: Aminoalkyl derivatives (e.g., ) exhibit higher water solubility due to basic nitrogen, whereas furyl () and acetyl groups enhance lipophilicity.
- Thermal Stability : Nitro-substituted compounds () may decompose exothermically, while esters () are prone to hydrolysis under acidic/basic conditions.
Key Research Findings
- Bioactivity : Pyrazole carboxylic acids with electron-withdrawing groups (e.g., acetyl, nitro) show enhanced enzyme inhibition compared to alkyl derivatives .
- Metabolic Stability : Acetyl groups improve resistance to oxidative metabolism compared to esters () but may reduce bioavailability due to higher crystallinity.
- SHELX Refinement : Crystal structures of related compounds (e.g., ) are resolved using SHELX software, highlighting the importance of X-ray crystallography in confirming substituent positions .
Biological Activity
3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, notable for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant biological activities, including potential anti-inflammatory and anticancer properties. This article summarizes the biological activity, synthesis, and research findings related to this compound.
- Molecular Formula : C₆H₆N₂O₃
- Molar Mass : 154.12 g/mol
- Structure : The compound features an acetyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring .
Synthesis
The synthesis of this compound typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes:
- Reagents : 3-Methyl-1H-pyrazole-5-carboxylic acid and acetic anhydride.
- Conditions : Reflux in an appropriate solvent to achieve high purity and yield.
Anticancer Properties
Recent studies indicate that compounds with a pyrazole scaffold, including this compound, exhibit significant anticancer activity against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | Induction of apoptosis |
| HepG2 (Liver) | 42.30 | Inhibition of cell proliferation |
| A549 (Lung) | 26.00 | Autophagy induction without apoptosis |
| NCI-H460 | 0.95 | Inhibition of VEGF-induced proliferation |
These results suggest that the compound may act as a potent inhibitor of tumor growth through various mechanisms, including apoptosis and autophagy .
Anti-inflammatory Activity
This compound has shown potential as an anti-inflammatory agent. Its mechanism involves inhibition of D-amino acid oxidase (DAO), which protects cells from oxidative stress induced by D-serine. This inhibition is crucial for its therapeutic effects in inflammatory conditions .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are beneficial in reducing oxidative stress within biological systems. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its overall protective effects against cellular damage .
Case Studies
A case study involving the synthesis and evaluation of various pyrazole derivatives highlighted the importance of structural modifications on biological activity. In this study, derivatives of this compound were synthesized and tested for their anticancer properties against multiple cell lines, revealing enhanced activity through specific substitutions on the pyrazole ring .
Q & A
Q. What are the established synthetic routes for 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid?
A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, reacting ethyl acetoacetate with 1-methylhydrazine in a solvent like DMF or THF under reflux conditions forms the pyrazole core. Subsequent acetylation at the 3-position can be achieved using acetyl chloride or acetic anhydride. Hydrolysis of the ester group (e.g., using NaOH/EtOH) yields the carboxylic acid derivative. Optimization of reaction time (3–5 hours) and temperature (50–80°C) is critical to avoid side products .
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., SHELX software for refinement ).
- Spectroscopy : H/C NMR to identify methyl, acetyl, and carboxylic protons; IR for carbonyl stretching (1700–1750 cm); mass spectrometry for molecular ion validation .
- Elemental analysis : Verify purity (>95%) via C/H/N/O percentages .
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound is limited, analogous pyrazole derivatives require:
- PPE (gloves, goggles) to prevent skin/eye contact.
- Use of fume hoods due to potential dust inhalation.
- Neutralization of acidic waste with bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
Density Functional Theory (DFT) calculations (e.g., Gaussian/B3LYP/6-31G**) model HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For this compound, the acetyl group lowers the LUMO energy, enhancing reactivity toward nucleophiles. Electron density maps derived from Colle-Salvetti-type functionals can validate intramolecular charge transfer .
Q. How to resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR shifts (e.g., overlapping peaks) can be addressed by:
Q. What strategies optimize solvent selection for large-scale synthesis?
Solvent polarity impacts yield and regioselectivity:
Q. How do substituents influence bioactivity in pyrazole-carboxylic acid derivatives?
Structure-activity relationship (SAR) studies show:
- Acetyl groups : Increase lipophilicity, enhancing membrane permeability.
- Carboxylic acid moiety : Enables salt formation (e.g., sodium salts for solubility in biological assays).
- Heterocyclic fusion (e.g., triazolothiadiazine hybrids): Modulate enzyme inhibition (e.g., COX-2, kinases ).
Q. What are the stability considerations under varying pH and temperature?
- Acidic conditions : Protonation of the carboxylic acid group reduces degradation.
- Alkaline conditions : Ester hydrolysis may occur above pH 9.
- Thermal stability : Decomposition observed >150°C; store at 2–8°C in airtight containers .
Methodological Tables
Table 1: Comparison of Synthetic Routes
Table 2: Key Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
